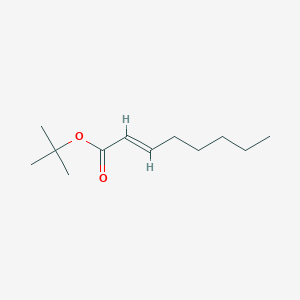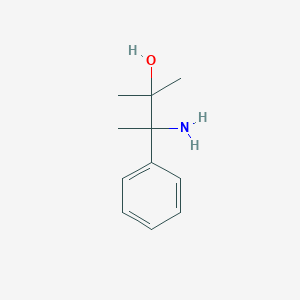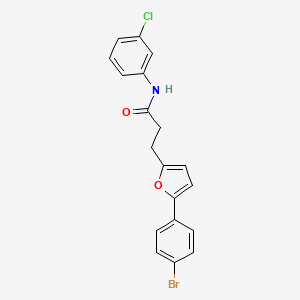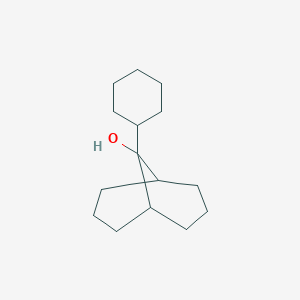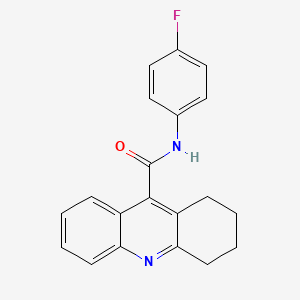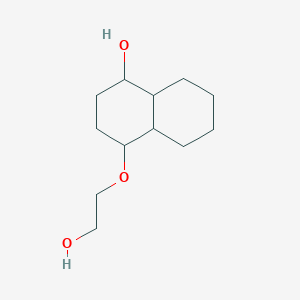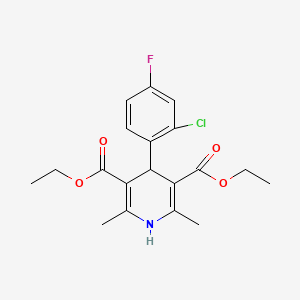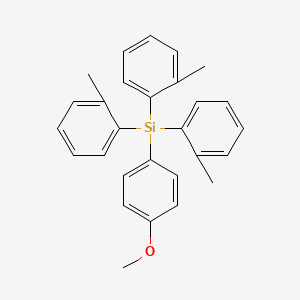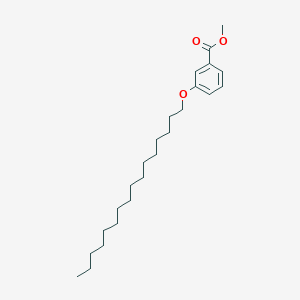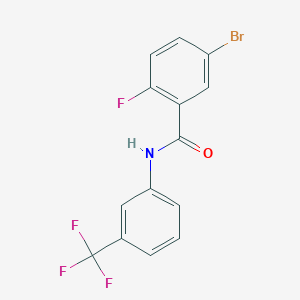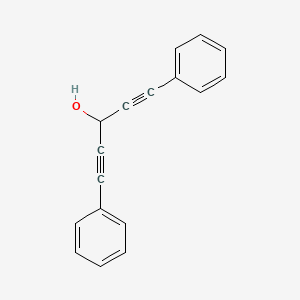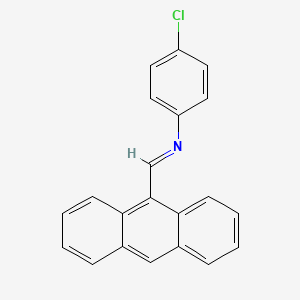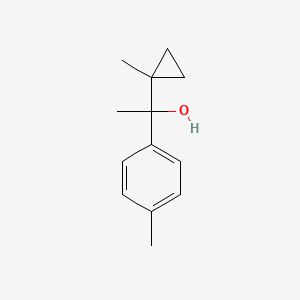
alpha-4-Dimethyl-alpha-(1-methylcyclopropyl)benzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-4-Dimethyl-alpha-(1-methylcyclopropyl)benzyl alcohol: is a chemical compound with the molecular formula C13H18O It is known for its unique structural features, including a cyclopropyl group attached to a benzyl alcohol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-4-Dimethyl-alpha-(1-methylcyclopropyl)benzyl alcohol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a benzyl alcohol derivative with a cyclopropyl-containing reagent. The reaction conditions often include the use of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-4-Dimethyl-alpha-(1-methylcyclopropyl)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The benzyl alcohol moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Alpha-4-Dimethyl-alpha-(1-methylcyclopropyl)benzyl alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of alpha-4-Dimethyl-alpha-(1-methylcyclopropyl)benzyl alcohol involves its interaction with specific molecular targets. The cyclopropyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The benzyl alcohol moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Benzyl alcohol: Lacks the cyclopropyl group, resulting in different chemical properties.
Cyclopropylmethanol: Contains a cyclopropyl group but lacks the benzyl moiety.
Alpha-4-Dimethylbenzyl alcohol: Similar structure but without the cyclopropyl group.
Uniqueness: Alpha-4-Dimethyl-alpha-(1-methylcyclopropyl)benzyl alcohol is unique due to the presence of both the cyclopropyl and benzyl alcohol groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
73728-61-7 |
|---|---|
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
1-(1-methylcyclopropyl)-1-(4-methylphenyl)ethanol |
InChI |
InChI=1S/C13H18O/c1-10-4-6-11(7-5-10)13(3,14)12(2)8-9-12/h4-7,14H,8-9H2,1-3H3 |
Clé InChI |
LSFLKQLAYCHFNX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C)(C2(CC2)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


